Cas no 1808623-83-7 ((4aS,8aS)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one)
![(4aS,8aS)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one structure](https://ja.kuujia.com/scimg/cas/1808623-83-7x500.png)
(4aS,8aS)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one 化学的及び物理的性質
名前と識別子
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- 1808623-83-7
- EN300-197806
- (4aS,8aS)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one
- AKOS026741062
-
- インチ: 1S/C7H12N2O2/c10-7-9-6-1-2-8-3-5(6)4-11-7/h5-6,8H,1-4H2,(H,9,10)/t5-,6+/m1/s1
- InChIKey: KTIJFWWTOYADKJ-RITPCOANSA-N
- ほほえんだ: O1C(N[C@H]2CCNC[C@@H]2C1)=O
計算された属性
- せいみつぶんしりょう: 156.089877630g/mol
- どういたいしつりょう: 156.089877630g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.3
- トポロジー分子極性表面積: 50.4Ų
(4aS,8aS)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-197806-0.5g |
(4aS,8aS)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one |
1808623-83-7 | 0.5g |
$946.0 | 2023-09-16 | ||
Enamine | EN300-197806-0.05g |
(4aS,8aS)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one |
1808623-83-7 | 0.05g |
$827.0 | 2023-09-16 | ||
Enamine | EN300-197806-0.25g |
(4aS,8aS)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one |
1808623-83-7 | 0.25g |
$906.0 | 2023-09-16 | ||
Enamine | EN300-197806-10.0g |
(4aS,8aS)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one |
1808623-83-7 | 10g |
$4236.0 | 2023-05-26 | ||
Enamine | EN300-197806-2.5g |
(4aS,8aS)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one |
1808623-83-7 | 2.5g |
$1931.0 | 2023-09-16 | ||
Enamine | EN300-197806-1g |
(4aS,8aS)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one |
1808623-83-7 | 1g |
$986.0 | 2023-09-16 | ||
Enamine | EN300-197806-0.1g |
(4aS,8aS)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one |
1808623-83-7 | 0.1g |
$867.0 | 2023-09-16 | ||
Enamine | EN300-197806-5.0g |
(4aS,8aS)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one |
1808623-83-7 | 5g |
$2858.0 | 2023-05-26 | ||
Enamine | EN300-197806-1.0g |
(4aS,8aS)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one |
1808623-83-7 | 1g |
$986.0 | 2023-05-26 | ||
Enamine | EN300-197806-10g |
(4aS,8aS)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one |
1808623-83-7 | 10g |
$4236.0 | 2023-09-16 |
(4aS,8aS)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one 関連文献
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
(4aS,8aS)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-oneに関する追加情報
Research Brief on (4aS,8aS)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one (CAS: 1808623-83-7)
In recent years, (4aS,8aS)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one (CAS: 1808623-83-7) has emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This bicyclic scaffold, characterized by its fused pyrido-oxazinone structure, has demonstrated promising potential in drug discovery, particularly in the development of novel therapeutics targeting neurological and infectious diseases. The unique stereochemistry and functional group arrangement of this compound make it a valuable building block for medicinal chemistry applications.
Recent studies have focused on the synthetic optimization of (4aS,8aS)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one to improve its yield and purity. A 2023 publication in the Journal of Medicinal Chemistry reported an efficient asymmetric synthesis route with a 78% overall yield, utilizing a chiral auxiliary approach to control the stereochemistry at the 4a and 8a positions. This advancement addresses previous challenges in obtaining enantiomerically pure material for biological evaluation.
Pharmacological investigations have revealed that derivatives of this scaffold exhibit potent inhibitory activity against several clinically relevant targets. Notably, a series of N-substituted analogs demonstrated nanomolar affinity for the σ-1 receptor (Ki = 3.2-15.7 nM), suggesting potential applications in neuropathic pain management. Molecular docking studies indicate that the rigid bicyclic system optimally occupies the hydrophobic binding pocket of the receptor, while the oxazinone carbonyl group forms critical hydrogen bonds with key amino acid residues.
In antimicrobial research, (4aS,8aS)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one derivatives have shown remarkable activity against drug-resistant bacterial strains. A 2024 study published in Bioorganic & Medicinal Chemistry Letters reported that certain fluoroquinolone hybrids incorporating this scaffold exhibited MIC values of ≤0.5 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), with improved pharmacokinetic properties compared to existing antibiotics.
The metabolic stability and toxicity profile of this compound class have been systematically evaluated in recent preclinical studies. Interestingly, the unsubstituted parent compound demonstrated excellent metabolic stability in human liver microsomes (t1/2 > 120 min) and low cytotoxicity (CC50 > 100 μM in HepG2 cells), making it an attractive starting point for further structural optimization. These findings were presented at the 2023 American Chemical Society National Meeting.
Ongoing research is exploring the application of this scaffold in targeted drug delivery systems. Preliminary results from a collaborative study between academic and industry researchers indicate that PEGylated derivatives of (4aS,8aS)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one can effectively conjugate with monoclonal antibodies, potentially enabling the development of novel antibody-drug conjugates (ADCs) for cancer therapy. The stability of the oxazinone ring under physiological conditions appears to be particularly advantageous for this application.
In conclusion, (4aS,8aS)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one represents a versatile and pharmacologically relevant scaffold with multiple therapeutic applications. The recent advancements in its synthesis, biological evaluation, and formulation strategies underscore its growing importance in medicinal chemistry. Future research directions likely will focus on expanding its structure-activity relationships, exploring new therapeutic indications, and optimizing its drug-like properties for clinical development.
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